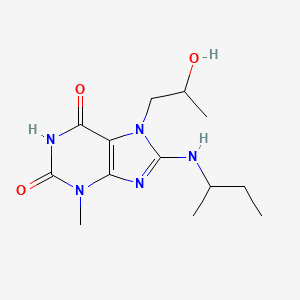

8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-(sec-Butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by:

- A sec-butylamino substituent at position 6.

- A 2-hydroxypropyl group at position 5.

- A methyl group at position 3.

This compound shares structural motifs with xanthine-based pharmaceuticals and intermediates, which are often explored for their adenosine receptor modulation, anti-inflammatory, or antidiabetic properties. Below, we compare its structural, physicochemical, and functional attributes with related analogs.

Properties

IUPAC Name |

8-(butan-2-ylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3/c1-5-7(2)14-12-15-10-9(18(12)6-8(3)19)11(20)16-13(21)17(10)4/h7-8,19H,5-6H2,1-4H3,(H,14,15)(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDBQOFKFYOJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This molecule features a unique combination of functional groups that enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 295.34 g/mol. The structure includes a sec-butylamino group and a hydroxypropyl moiety, which are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₅O₃ |

| Molecular Weight | 295.34 g/mol |

| CAS Number | 941873-79-6 |

Biological Activity

Preliminary studies indicate that compounds similar to 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit significant biological activities. These activities include:

- Antitumor Activity : Research has shown that purine derivatives can inhibit cancer cell proliferation. The specific structural features of this compound may enhance its efficacy against various cancer types.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Some studies suggest that purine derivatives can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disorders.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Adenosine Receptor Modulation : The purine structure may interact with adenosine receptors, influencing cellular signaling pathways involved in inflammation and cell proliferation.

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of enzymes involved in nucleotide metabolism, which could play a role in their antitumor effects.

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study conducted on various cancer cell lines demonstrated that 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione significantly inhibited cell growth at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways.

-

Anti-inflammatory Activity :

- In vivo experiments using animal models of arthritis showed that treatment with this compound resulted in reduced inflammation markers and improved joint function compared to control groups.

-

Neuroprotection :

- A neuroprotective study indicated that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting its potential in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Substituent Variations in Purine-2,6-dione Derivatives

Key Observations :

- Position 8: The sec-butylamino group provides steric bulk and moderate lipophilicity compared to smaller amines (e.g., ethylamino ) or halogens (e.g., bromine ).

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Key Observations :

- The 2-hydroxypropyl group in the target compound likely enhances water solubility compared to non-polar analogs like 7-benzyl derivatives .

- Melting points for similar compounds range widely (164–302°C ), influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonds in hydroxypropyl groups).

Q & A

Basic Research Questions

Q. How can the synthesis of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione be optimized for yield and purity?

- Methodological Answer : A multistep approach involving Ullmann-type coupling reactions can be employed, as demonstrated in analogous purine-dione syntheses. Key steps include:

- Substitution at the 8-position using brominated precursors (e.g., 8-bromo intermediates) with sec-butylamine under palladium catalysis .

- Functionalization at the 7-position via alkylation with 2-hydroxypropyl groups, optimized using phase-transfer catalysts to enhance regioselectivity .

- Purification via silica gel chromatography with triethylamine-containing eluents to minimize decomposition .

- Structural validation using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer :

- Instability : The compound’s purine-dione core is sensitive to heat, moisture, and light, requiring storage in anhydrous conditions at -20°C under inert gas (e.g., argon) .

- Safety Protocols : Follow hazard codes P210 (avoid ignition sources) and P403 (store in ventilated areas) due to potential explosive decomposition under stress (e.g., mechanical shock) .

Q. How can researchers validate the structural integrity of synthesized batches?

- Methodological Answer :

- Spectroscopic Techniques : Use H NMR to confirm substituent integration (e.g., sec-butylamino protons at δ 1.0–1.5 ppm) and IR spectroscopy to detect carbonyl stretches (~1690–1700 cm) .

- Chromatography-Mass Spectrometry : LC-MS with electrospray ionization (ESI) can detect impurities (<1%) and verify molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., substituent effects on nucleophilic attack at the purine core) .

- AI-Driven Simulations : COMSOL Multiphysics integrated with machine learning algorithms can optimize reaction parameters (e.g., temperature, solvent polarity) for scalability .

Q. How can statistical experimental design improve reaction optimization?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., catalyst loading, reaction time). For example:

- Central Composite Design (CCD) to map yield responses across parameter ranges .

- ANOVA analysis to identify significant factors (e.g., amine equivalents impacting substitution efficiency) .

Q. What strategies resolve contradictions in reported biological activity data for similar purine-diones?

- Methodological Answer :

- Meta-Analysis Framework : Compare datasets using standardized assays (e.g., enzyme inhibition IC values) and control for variables like solvent (DMSO vs. aqueous buffers) .

- Structural-Activity Modeling : Generate QSAR models to correlate substituent electronic properties (Hammett σ values) with activity trends, resolving outliers .

Q. How can researchers investigate the compound’s metabolic stability in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.